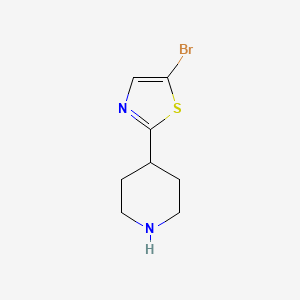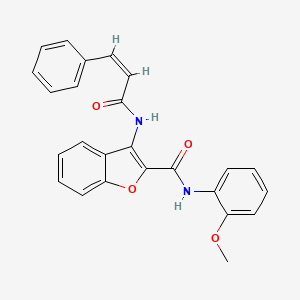
(Z)-N-(2-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(2-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide, also known as MPAC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPAC is a benzofuran derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Biological Activity
A significant body of research focuses on the synthesis of novel benzofuran derivatives due to their diverse biological activities. For instance, a study by Abu‐Hashem et al. (2020) synthesized novel benzodifuran compounds with anti-inflammatory and analgesic properties, highlighting the potential of benzofuran derivatives in therapeutic applications. Although the specific compound was not mentioned, this research provides insight into the broader utility of benzofuran derivatives in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neuroprotective and Antioxidant Effects
Cho et al. (2015) evaluated a series of benzofuran-2-carboxamide derivatives for their neuroprotective and antioxidant activities. This study highlighted that specific structural modifications, such as -CH3 substitution, could enhance neuroprotective action against excitotoxic damage, suggesting potential applications in neurodegenerative disease research (Cho et al., 2015).
Sigma Receptor Ligands
Marriott et al. (2012) synthesized new benzofuran-2-carboxamide ligands with high affinity for sigma-1 receptors, indicating potential applications in neurological and psychiatric disorder research. This study underscores the versatility of benzofuran derivatives in targeting various receptors (Marriott, Morrison, Moore, Olubajo, & Stewart, 2012).
Supramolecular Chemistry
The structure of a benzofuran derivative was explored by Lightfoot et al. (1999), who discovered a novel conjunction of organizational motifs leading to a π-stack surrounded by a triple helical network of hydrogen bonds. This finding opens up possibilities for benzofuran derivatives in the development of new materials with unique properties (Lightfoot, Mair, Pritchard, & Warren, 1999).
Antimicrobial Activity
A study by Idrees et al. (2020) synthesized benzofuran-2-yl-pyrazole-3-carboxamide derivatives and evaluated their antimicrobial activity. This research demonstrates the potential of benzofuran compounds in the development of new antimicrobial agents, contributing to the fight against resistant bacterial strains (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Antiplatelet Agents
Liu et al. (2019) designed and synthesized 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. Their research highlights the therapeutic potential of benzofuran derivatives in cardiovascular disease prevention and treatment (Liu, Chen, Qiu, & Zhang, 2019).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-30-21-14-8-6-12-19(21)26-25(29)24-23(18-11-5-7-13-20(18)31-24)27-22(28)16-15-17-9-3-2-4-10-17/h2-16H,1H3,(H,26,29)(H,27,28)/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVMHMMQWDTMIA-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2952516.png)
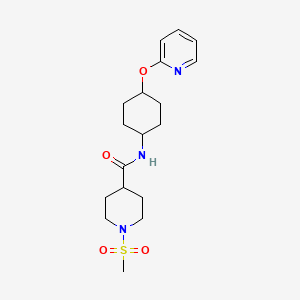
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2952519.png)


![N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2952522.png)
![7-isopropyl-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2952523.png)
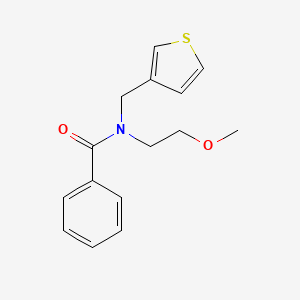
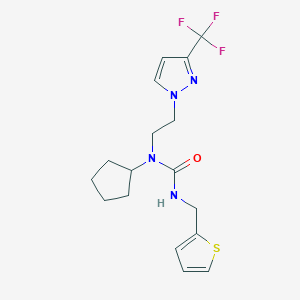
![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2952526.png)
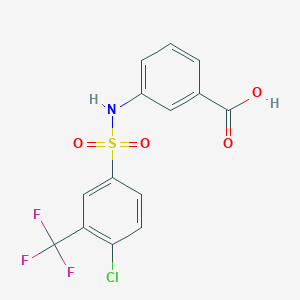
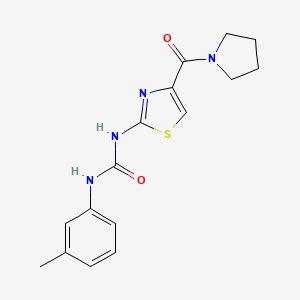
![Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2952533.png)
